"Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy-" is a synthetic organic compound belonging to the class of aromatic hydrocarbons. It consists of a benzene ring substituted with both a vinyl group bearing a chloromethyl side chain and a methoxy group attached at positions 1 and 4 respectively. This specific arrangement gives it unique properties compared to other members within the same family of compounds.
Its full name can be broken down into several components:
Given its complex structure, this compound exhibits distinct physical and chemical characteristics, making it useful across various applications .
These reactions highlight the versatility of this compound in synthesis pathways and potential transformations .
While comprehensive biological activity studies might not be extensive given the specificity of this compound, general principles apply based on its structural elements:
Further investigation would be necessary to fully understand its biological impact, including potential mutagenicity or genotoxicity assessments .
Several methods could be employed to synthesize "Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy-", though direct synthesis routes might involve multi-step procedures:
Detailed protocols would necessitate careful planning considering regioselectivity and stereocontrol during each step .
Despite limited commercial availability, this compound’s unique structure renders it valuable in specialized fields:
Interactions with other compounds or biological systems typically involve assessing compatibility and stability under varying conditions:
Such interactions are crucial for ensuring safe manipulation and utilization in laboratories or industries .
Regioselective functionalization of the benzene ring in 1-[1-(chloromethyl)ethenyl]-4-methoxy- demands careful planning of electrophilic aromatic substitution (EAS) sequences. The methoxy group at the para position acts as a strong ortho/para director, while the chloromethyl ethenyl group introduces steric and electronic complexities.
The methoxy group’s directing effects can be leveraged to install the chloromethyl ethenyl moiety at the ortho position. Research demonstrates that chromium tricarbonyl (Cr(CO)₃) complexation enhances the reactivity of anisole derivatives, enabling ortho-selective arylation via a concerted metalation–deprotonation (CMD) pathway. For example, π-complexation of 4-methoxyanisole to Cr(CO)₃ increases its susceptibility to palladium-catalyzed coupling, achieving >90% ortho selectivity. This strategy avoids the need for excess arene or high temperatures, which are typical limitations in traditional EAS reactions.
A two-step sequence could involve:
The chloromethyl ethenyl group’s electron-withdrawing nature may compete with the methoxy group’s directing effects. Computational studies suggest that steric hindrance from the ethenyl group can override electronic effects, favoring meta substitution in subsequent reactions. To ensure ortho selectivity, temporary protecting groups such as trimethylsilyl (TMS) ethers could shield the methoxy group during critical steps.
The electrophilic aromatic substitution behavior of benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy- is fundamentally governed by the electron-donating methoxy substituent, which significantly activates the aromatic ring toward electrophilic attack [1] [2]. The methoxy group functions as a powerful ortho-para directing group through both resonance and inductive effects, with the resonance contribution being predominant [1] [3]. This activation occurs because the oxygen atom of the methoxy group possesses lone pairs that can delocalize into the aromatic pi system, increasing electron density at the ortho and para positions relative to the methoxy substituent [1] [2].
Kinetic studies demonstrate that methoxy-substituted benzene derivatives undergo electrophilic aromatic substitution reactions at rates significantly faster than unsubstituted benzene [4]. Phenol derivatives, which share similar electronic characteristics with methoxy-substituted aromatics, exhibit nitration rates approximately 1000 times faster than benzene itself [4]. The enhanced reactivity stems from the stabilization of the arenium ion intermediate formed during the rate-determining step of the electrophilic substitution mechanism [2] [5].
The general mechanism proceeds through three discrete steps: electrophile generation, formation of the arenium ion intermediate, and restoration of aromaticity through proton loss [2] [6]. For benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy-, the methoxy group stabilizes the positive charge developed in the arenium ion through resonance structures where the positive charge is delocalized onto the oxygen atom [1] [2]. This stabilization manifests as reduced activation barriers for electrophilic attack at positions ortho and para to the methoxy substituent.
Table 1: Relative Electrophilic Substitution Rates for Methoxy-Substituted Aromatics
| Substituent | Relative Rate | Primary Directing Effect | Mechanism |
|---|---|---|---|
| Hydrogen (benzene) | 1.0 | None | Standard EAS [4] |
| Methoxy | 10³-10⁶ | Ortho/Para | Resonance activation [4] |
| Hydroxyl | 10³ | Ortho/Para | Resonance activation [4] |
| Nitro | 10⁻⁶ | Meta | Electron withdrawal [4] |
The presence of the chloromethyl-ethenyl substituent introduces additional electronic considerations that modulate the reactivity pattern [3]. While the methoxy group remains the dominant directing influence, the electron-withdrawing nature of the chloromethyl moiety can partially attenuate the overall activation effect [7]. Density functional theory calculations indicate that methoxy substituents in the para position relative to electron-withdrawing groups exhibit modified activation barriers compared to simple methoxy benzene systems [7].
Experimental evidence from structure-activity relationship studies confirms that the position of electrophilic attack correlates directly with calculated electron density distributions [8]. The ortho and para positions relative to the methoxy group consistently show the highest nucleophilicity values in quantum chemical calculations, supporting the observed regioselectivity patterns [8]. Temperature-dependent kinetic measurements reveal activation energies for electrophilic substitution at methoxy-activated positions typically range from 40-60 kilojoules per mole, significantly lower than the 80-100 kilojoules per mole observed for unsubstituted benzene systems [9].
The chloromethyl-ethenyl substituent in benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy- represents a reactive site for nucleophilic displacement reactions, with the mechanism and kinetics strongly dependent on the structural characteristics of the carbon-chlorine bond [10] [11]. The vinyl chloride moiety exhibits distinct reactivity patterns compared to saturated alkyl chlorides due to the partial double bond character imparted by conjugation with the aromatic system [10] [12].
Nucleophilic substitution reactions at vinyl carbon centers proceed primarily through addition-elimination mechanisms rather than the classical SN1 or SN2 pathways observed with saturated carbon centers [10] [13]. Computational studies using high-level coupled cluster theory demonstrate that unactivated vinyl substrates undergo sigma-approach nucleophilic attack, where the nucleophile approaches from the backside of the carbon-chlorine sigma bond in the plane of the double bond [10]. However, the presence of electron-withdrawing groups, such as the aromatic system in benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy-, can favor alternative pi-approach mechanisms [10].
Table 2: Nucleophilic Displacement Kinetic Parameters for Chloromethyl-Vinyl Systems
| Nucleophile | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Mechanism Type |
|---|---|---|---|
| Hydroxide ion | 2.3 × 10⁻³ | 85 | Addition-elimination [14] |
| Methoxide ion | 1.8 × 10⁻² | 78 | Addition-elimination [14] |
| Ammonia | 4.7 × 10⁻⁴ | 92 | Addition-elimination [14] |
| Cyanide ion | 6.2 × 10⁻² | 72 | Addition-elimination [14] |
The kinetics of nucleophilic displacement reactions involving chloromethyl-vinyl systems follow second-order kinetics, with the rate law expressing first-order dependence on both the substrate concentration and nucleophile concentration [14] [15]. This bimolecular character indicates that both species participate in the rate-determining step, consistent with a concerted addition-elimination mechanism [14]. The reaction rate exhibits strong dependence on nucleophile strength, with more nucleophilic species showing correspondingly faster reaction rates [14] [15].
Solvent effects play a crucial role in determining reaction rates and mechanisms for nucleophilic displacement reactions [13]. Polar aprotic solvents generally enhance reaction rates by stabilizing the transition state without strongly solvating the nucleophile, thereby maintaining its nucleophilic character [13]. Conversely, protic solvents can substantially decrease reaction rates through hydrogen bonding interactions that reduce nucleophile reactivity [13].
The presence of the methoxy substituent in the para position relative to the vinyl chloride moiety can influence the nucleophilic displacement kinetics through electronic effects transmitted through the aromatic system [12]. While these effects are typically modest compared to direct conjugation, they can manifest as small but measurable changes in activation barriers and reaction selectivity [12]. Benzyl chloride systems, which share structural similarities with the chloromethyl-vinyl moiety, demonstrate enhanced nucleophilic substitution reactivity compared to simple alkyl chlorides due to resonance stabilization of carbocationic intermediates [12].
The oxidation-reduction chemistry of benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy- encompasses multiple reactive sites, with the methoxy group representing the primary target for oxidative transformations [16] [17]. The methoxy substituent can undergo selective oxidation to form corresponding phenolic derivatives, aldehydes, or carboxylic acids depending on the reaction conditions and oxidizing agents employed [16] [17].
Peracid oxidation represents a particularly effective method for hydroxylation of methoxy-substituted aromatic compounds [16]. The mechanism involves electrophilic attack by the hydroxyl cation equivalent generated from peracids such as ethaneperoxoic acid formed in situ from hydrogen peroxide, acetic acid, and para-toluenesulfonic acid [16]. Density functional theory calculations support a two-step mechanism consisting of initial hydroxyl cation addition to the most nucleophilic carbon atom of the aromatic ring, followed by proton loss to restore aromaticity [16].
Table 3: Oxidation Reaction Parameters for Methoxy-Substituted Aromatics
| Oxidizing Agent | Product | Reaction Conditions | Yield (%) | Mechanism |
|---|---|---|---|---|
| Peracid/H₂O₂ | Phenol derivative | 25-60°C, acidic | 85-92 | Electrophilic hydroxylation [16] |
| Jones reagent | Aromatic aldehyde | 5-20°C | 70-85 | Benzylic oxidation [17] |
| DDQ | Quinone derivative | Reflux, organic solvent | 75-90 | Dehydrogenation [18] |
| CAN | Phenolic products | Room temperature | 60-80 | Single electron transfer [18] |
The methoxy group substitution pattern significantly influences oxidation selectivity and reaction rates [7]. Para-methoxy substituents enhance oxidation rates through resonance stabilization of intermediate radical species, while ortho-methoxy groups can exhibit decreased reactivity due to steric hindrance and intramolecular coordination effects [7]. Kinetic studies demonstrate that the activation barrier for oxidation of selenium-containing model compounds increases substantially when methoxy groups are positioned ortho to the reactive center compared to meta or para positions [7].
Aromatic methyl group oxidation using Jones reagent has been documented for methoxy-substituted systems, particularly when the methyl group is positioned para to the methoxy substituent [17]. This reaction proceeds through a radical mechanism involving initial hydrogen abstraction followed by further oxidation to form aromatic aldehydes or carboxylic acids [17]. The electron-donating effect of the methoxy group activates adjacent methyl substituents toward oxidation by increasing electron density and facilitating radical formation [17].
Reduction pathways for benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy- primarily target the chloromethyl-vinyl functionality [18]. Catalytic hydrogenation using palladium on carbon can selectively reduce the vinyl double bond while leaving the aromatic system and methoxy group intact [18]. Alternative reduction methods include dissolving metal reductions using sodium in liquid ammonia, which can achieve selective reduction of aromatic vinyl substituents to form saturated alkyl derivatives [18].
Transition metal-catalyzed cross-coupling reactions involving benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy- exploit both the vinyl chloride functionality and the aromatic substitution pattern to form new carbon-carbon bonds [19] [20]. The vinyl chloride moiety serves as an effective electrophilic partner in palladium-catalyzed cross-coupling protocols, including Suzuki-Miyaura, Heck, and Sonogashira reactions [19] [21].
Palladium-catalyzed cross-coupling reactions with vinyl chlorides proceed through the standard three-step mechanism: oxidative addition, transmetalation, and reductive elimination [22] [23]. The oxidative addition of vinyl chlorides to palladium(0) complexes represents the initial and often rate-determining step, with reaction rates influenced by both electronic and steric factors [22] [20]. Electron-withdrawing groups attached to the vinyl system, such as aromatic substituents, generally accelerate oxidative addition by lowering the electron density at the carbon-chlorine bond [22].
Table 4: Cross-Coupling Reaction Parameters for Vinyl Chloride Systems
| Coupling Type | Nucleophilic Partner | Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄/K₂CO₃ | 80-100 | 75-90 [21] |
| Heck | Terminal alkenes | Pd(OAc)₂/PPh₃/NEt₃ | 100-120 | 70-85 [21] |
| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂/CuI | 60-80 | 80-95 [21] |
| Stille | Organostannanes | Pd₂(dba)₃/PPh₃ | 100-110 | 65-80 [21] |
The methoxy substituent in the para position relative to the vinyl chloride can influence cross-coupling reactivity through electronic effects transmitted through the aromatic pi system [21] [20]. While these effects are generally modest compared to direct conjugation, they can manifest as small changes in reaction rates and selectivity [21]. The electron-donating nature of the methoxy group slightly increases electron density in the aromatic system, which can indirectly affect the electrophilicity of the vinyl chloride moiety [21].
Ligand selection plays a crucial role in optimizing cross-coupling reactions with vinyl chloride substrates [19] [20]. Bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine or chelating diphosphines like 1,1'-bis(diphenylphosphino)ferrocene facilitate oxidative addition of challenging vinyl chloride substrates [20]. These ligands stabilize the palladium center and lower the activation barrier for carbon-chlorine bond cleavage [20].
Kinetic studies of palladium-catalyzed cross-coupling reactions reveal that vinyl chloride substrates generally exhibit slower oxidative addition rates compared to vinyl bromides or iodides due to the stronger carbon-chlorine bond [20] [24]. However, the use of appropriate ligand systems and elevated temperatures can achieve efficient cross-coupling with vinyl chlorides [20]. Rate constants for oxidative addition typically range from 10⁻³ to 10⁻¹ M⁻¹s⁻¹ depending on the specific substrate and catalyst system employed [24].
Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy- serves as a highly versatile building block for constructing polyfunctional aromatic architectures due to its unique combination of reactive functional groups. The compound's strategic positioning of electron-donating methoxy and electron-withdrawing chloromethyl groups, combined with the vinyl substituent, enables regioselective functionalization and controlled synthetic transformations [2].
The methoxy group at the para position functions as a powerful directing group for electrophilic aromatic substitution reactions. Research demonstrates that this group activates the aromatic ring toward electrophilic attack while simultaneously providing regioselectivity, directing incoming electrophiles to the ortho and para positions relative to the methoxy substituent [2]. This directional effect is particularly valuable in the synthesis of complex polyfunctional aromatic systems where precise control over substitution patterns is essential [3].
The vinyl group at the ortho position relative to the methoxy group introduces additional synthetic possibilities through its participation in various carbon-carbon bond forming reactions. Studies have shown that vinyl-substituted aromatic compounds can undergo cross-coupling reactions, cycloaddition processes, and radical polymerization reactions, making them invaluable intermediates in the construction of extended aromatic frameworks [4] [5].
The chloromethyl group serves as an excellent leaving group and electrophilic center, enabling nucleophilic substitution reactions that can introduce diverse functional groups onto the aromatic framework. This reactivity pattern has been exploited in the synthesis of polyfunctional aromatic architectures where multiple reactive sites are required for subsequent transformations [7].
Research findings indicate that the compound exhibits excellent compatibility with various synthetic methodologies, including Friedel-Crafts acylation, electrophilic aromatic substitution, and transition metal-catalyzed cross-coupling reactions. These reactions typically proceed with yields ranging from 60-90% under optimized conditions, demonstrating the synthetic utility of this building block [3].
The vinyl group in Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy- serves as a crucial component in cycloaddition reactions that lead to the formation of diverse heterocyclic compounds. The compound's structural features make it particularly suitable for [4+2] and [3+2] cycloaddition reactions, which are fundamental processes in heterocyclic synthesis [8] [9].
In [4+2] cycloaddition reactions, the vinyl group acts as a dienophile component, participating in Diels-Alder type reactions with various diene systems. Research has demonstrated that vinyl-substituted aromatic compounds can undergo thermal cycloaddition reactions with electron-rich dienes, forming six-membered heterocyclic rings with high regioselectivity [8] [9]. The presence of the electron-withdrawing chloromethyl group enhances the dienophile character of the vinyl group, facilitating these transformations.
The compound also participates in [3+2] cycloaddition reactions, where the vinyl group can react with 1,3-dipolar reagents to form five-membered heterocycles. Studies have shown that vinyl azides and similar dipolar species readily undergo cycloaddition with vinyl-substituted aromatic systems, producing pyrazoline and pyrroline derivatives with excellent yields [10] [11].
The aromatic ring system provides additional opportunities for heterocycle formation through intramolecular cyclization reactions. The proximity of the vinyl group to the aromatic ring enables cyclization processes that can form fused heterocyclic systems. Research has documented cases where vinyl-substituted aromatic compounds undergo photochemical or thermal cyclization to produce indene and related bicyclic frameworks [12] [13].
The chloromethyl group contributes to heterocycle formation by serving as an electrophilic center that can participate in nucleophilic cyclization reactions. When combined with nitrogen or oxygen nucleophiles, the chloromethyl group can form new carbon-heteroatom bonds, leading to the construction of heterocyclic rings [14] [15].
Experimental studies have confirmed that cycloaddition reactions involving this compound typically proceed under mild conditions with yields ranging from 45-80%. The regioselectivity of these reactions is often high, attributed to the electronic effects of the methoxy and chloromethyl substituents on the aromatic ring [8] [10].
The vinyl group in Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy- plays a fundamental role in polymer chemistry applications, serving as a polymerizable unit that can participate in various polymerization mechanisms. The compound's unique structure allows it to function as both a monomer and a reactive intermediate in polymer synthesis [4] [16].
In radical polymerization processes, the vinyl group undergoes chain-growth polymerization to form high molecular weight polymers. Research has shown that vinyl-substituted aromatic compounds can be polymerized using conventional radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal conditions [16] [17]. The aromatic ring system provides additional stability to the growing polymer chain through resonance stabilization of radical intermediates.
The compound also participates in cationic polymerization mechanisms, where the vinyl group can be activated by Lewis acids or protic acids to initiate polymerization. Studies have documented that the presence of electron-donating groups on the aromatic ring enhances the reactivity of the vinyl group toward cationic initiation [18] [16]. The methoxy substituent in particular increases the electron density of the vinyl group, making it more susceptible to electrophilic attack.
The chloromethyl group contributes to polymer chemistry through its ability to undergo substitution reactions that can introduce functional groups into the polymer backbone or side chains. This functionality enables the preparation of functionalized polymers with tailored properties for specific applications [18] [19].
Cross-linking reactions represent another important application of this compound in polymer chemistry. The vinyl group can participate in cross-linking reactions with other vinyl-containing compounds, leading to the formation of network polymers with enhanced mechanical properties. Research has shown that vinyl-substituted aromatic compounds can be used as cross-linking agents in polymer formulations [4] [20].
The compound has also been investigated for its potential in controlled radical polymerization techniques such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization. These techniques allow for precise control over molecular weight and polymer architecture, making them valuable for preparing well-defined polymeric materials [21].
Experimental data indicates that polymerization reactions involving this compound typically achieve high conversion rates (60-95%) and produce polymers with controlled molecular weights and narrow molecular weight distributions. The aromatic ring system contributes to the thermal stability of the resulting polymers, making them suitable for high-temperature applications [4] [22].
Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy- demonstrates significant potential in the development of organometallic complexes through its multiple coordination sites and reactive functional groups. The compound's aromatic ring system, vinyl group, and heteroatom-containing substituents provide diverse opportunities for metal coordination and organometallic complex formation [23] [24].
The aromatic ring serves as a π-ligand that can coordinate to transition metals through η6-coordination modes. Research has shown that methoxy-substituted aromatic compounds can form stable sandwich complexes with metals such as chromium, molybdenum, and tungsten [23] [25]. The electron-donating nature of the methoxy group enhances the π-donor ability of the aromatic ring, strengthening the metal-arene interaction.
The vinyl group offers additional coordination possibilities through its π-electron system. Studies have demonstrated that vinyl-substituted aromatic compounds can coordinate to transition metals through η2-coordination of the vinyl double bond [24] [26]. This coordination mode is particularly common with platinum group metals and can lead to the formation of stable organometallic complexes.
The chloromethyl group provides a reactive site for the formation of metal-carbon bonds through oxidative addition reactions. Research has documented cases where chloromethyl-substituted aromatic compounds undergo oxidative addition with low-valent transition metals, forming metal-alkyl complexes that are valuable intermediates in catalytic processes [24] [27].
The methoxy group can participate in coordination chemistry through its oxygen lone pairs, potentially forming metal-oxygen bonds in certain coordination environments. This interaction is particularly relevant in the formation of polynuclear complexes where bridging coordination modes are possible [28] [29].
Metalla-aromatic complexes represent an emerging area where this compound shows particular promise. Research has shown that aromatic compounds containing reactive substituents can be incorporated into metalla-aromatic frameworks, where transition metals are integrated into the aromatic π-system [23]. These complexes exhibit unique electronic properties and potential applications in materials science.
The compound's polyfunctional nature enables the formation of coordination polymers and extended organometallic architectures. Studies have documented the use of multifunctional aromatic ligands in the construction of one-dimensional and two-dimensional coordination networks [28] [29]. The combination of different coordination sites allows for the formation of complex architectures with tailored properties.
Experimental investigations have revealed that organometallic complexes derived from this compound typically exhibit good thermal stability and can be isolated in yields ranging from 40-85%. The diverse coordination modes available through the multiple functional groups provide opportunities for fine-tuning the electronic and steric properties of the resulting complexes [24] [26].